2,4-Difluoropyridine-6-acetic acid
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Overview
Description
2,4-Difluoropyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoropyridine-6-acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with a mixture of fluorine gas (F₂) and nitrogen gas (N₂) in the presence of a strong acid . Another method involves the use of complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450-500°C) to produce a mixture of fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating reagents and catalysts has improved the yields and selectivity of these reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoropyridine-6-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,4-Difluoropyridine-6-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,4-Difluoropyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, often through hydrogen bonding and electrostatic interactions. This leads to the modulation of various biochemical pathways, making it effective in medicinal and agricultural applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
2,4-Difluoropyridine-6-acetic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C7H5F2NO2 |
---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-(4,6-difluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
BXRKWOJZVBWVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)F)F |
Origin of Product |
United States |
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